REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH:5]([NH:7][CH3:8])[CH3:6].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12]>>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH:5]([N:7]([CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[CH3:8])[CH3:6]
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Name
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|
Quantity
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7.6 g
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Type
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reactant
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Smiles
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COC(CC(C)NC)=O
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
|
Smiles
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C(C=C)(=O)OC
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Name
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hexanes
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Quantity
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200 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 16 h
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CUSTOM
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Details
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an insoluble polymer separated out
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Type
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CUSTOM
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Details
|
The hexane solution was decanted
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Type
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WASH
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Details
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the polymer washed 2×100 mL hexanes with vigorous stirring
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Type
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CONCENTRATION
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Details
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The combined hexane solutions were then concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by flash chromatography on SiO2 using pure CH2Cl2 as an eluent
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Name
|
|
Type
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product
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Smiles
|
COC(CC(C)N(C)CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |